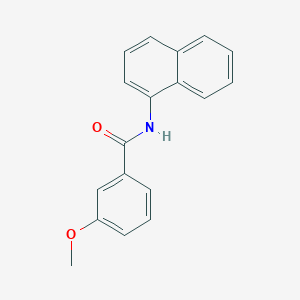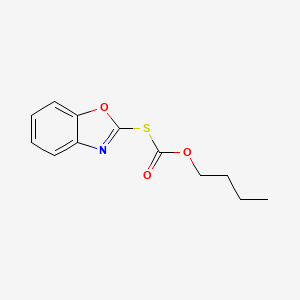![molecular formula C22H13Cl2N3O3 B3840503 3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B3840503.png)
3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one
描述
3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid derivatives, the quinazoline core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 2,4-dichlorophenyl and 4-nitrophenyl groups through substitution reactions.
Ethenylation: The final step involves the formation of the ethenyl linkage between the phenyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the ethenyl linkage.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The dichlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinazoline N-oxides or phenolic derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new derivatives with different substituents on the phenyl rings.
科学研究应用
3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its therapeutic potential, possibly as an anticancer or antimicrobial agent.
Industry: Use in the development of new materials or as a chemical intermediate.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or DNA.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Other compounds in the quinazoline family with similar core structures but different substituents.
Phenyl-substituted Quinazolines: Compounds with phenyl groups substituted at different positions.
Uniqueness
Substituent Effects: The specific combination of 2,4-dichlorophenyl and 4-nitrophenyl groups may confer unique biological or chemical properties.
Ethenyl Linkage: The presence of the ethenyl linkage between the phenyl groups may affect the compound’s reactivity and interactions.
For precise and detailed information, consulting scientific literature and databases is recommended
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-15-8-11-20(18(24)13-15)26-21(25-19-4-2-1-3-17(19)22(26)28)12-7-14-5-9-16(10-6-14)27(29)30/h1-13H/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYIQUGZCDBZTJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-[(4-methoxyphenyl)methylidene]indene-1,2-dione](/img/structure/B3840423.png)
![3-[(3-formyl-4-hydroxyphenyl)diazenyl]benzoic acid](/img/structure/B3840427.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,4'-piperidine]-3-carboxylic acid](/img/structure/B3840430.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(2-iodobenzohydrazide)](/img/structure/B3840433.png)
![3-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3840444.png)
![2-[4-[[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazol-3-yl]acetic Acid](/img/structure/B3840445.png)
![4-[4-(3-methylphenoxy)butyl]morpholine](/img/structure/B3840452.png)

![1-[3-(4-methylphenoxy)propyl]pyrrolidine](/img/structure/B3840465.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B3840484.png)
![4-[[[4-(acetamidocarbamoyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B3840498.png)

![3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE](/img/structure/B3840523.png)
